

Application of Thiazole-4-carbothioamide in Kinase Inhibition Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: *Thiazole-4-carbothioamide*

Cat. No.: *B1318096*

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Introduction

Thiazole-4-carbothioamide and its derivatives have emerged as a significant scaffold in the design of novel kinase inhibitors, demonstrating efficacy in targeting a variety of protein kinases implicated in oncogenesis and other disease states.[1][2][3][4] The thiazole ring system serves as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[3][5] This document provides detailed application notes and standardized protocols for the utilization of **Thiazole-4-carbothioamide** and its analogs in kinase inhibition assays, intended to guide researchers in the screening and characterization of these compounds as potential therapeutic agents.

The inhibitory activities of various thiazole derivatives have been documented against several key kinases, including but not limited to c-Met, Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and members of the Src family.[1][6][7] The following sections will detail the principles of kinase inhibition assays, provide exemplary protocols, and summarize the inhibitory data of selected **thiazole-4-carbothioamide** derivatives.

Data Presentation: Inhibitory Activity of Thiazole Derivatives

The following tables summarize the reported in vitro inhibitory activities of various **thiazole-4-carbothioamide** analogs against different protein kinases. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: c-Met Kinase Inhibition by Thiazole Carboxamide Derivatives[5]

Compound ID	Structure/Modification	IC50 (nM)
51f	4-F-C6H5 substitution	29.05
51e	C6H5 substitution	34.48
51h	4-F-C6H5 substitution	35.42
51g	C6H5 substitution	39.36

Table 2: Inhibition of Various Kinases by Thiazole Derivatives

Compound ID	Target Kinase	IC50 (μM)	Reference
4c	VEGFR-2	0.15	[6]
1g	CK2	1.9	[7]
1g	GSK3β	0.67	[7]
42	GSK-3β	0.00029	[1]
43	GSK-3	0.0011	[1]
40	B-RAFV600E	0.0231	[1]
6a	PI3Kα	0.225	[8]
PVS 03	EGFR	-	Exhibited the best anticancer activity compared to dasatinib.[9]
2a-2j	COX enzymes	-	Synthesized and evaluated for cyclooxygenase (COX) suppressor and anticancer effects.[10]

Experimental Protocols

This section provides a generalized, detailed methodology for conducting an in vitro kinase inhibition assay using **Thiazole-4-carbothioamide** or its derivatives. This protocol can be adapted for various kinase targets.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity, and therefore, a potent inhibitor will result in a higher ATP concentration.

Materials:

- **Thiazole-4-carbothioamide** derivative (test compound)
- Kinase of interest (e.g., c-Met, VEGFR-2)
- Kinase substrate (specific to the kinase)
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Luminescent kinase assay kit (e.g., Kinase-Glo®)
- 384-well white plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

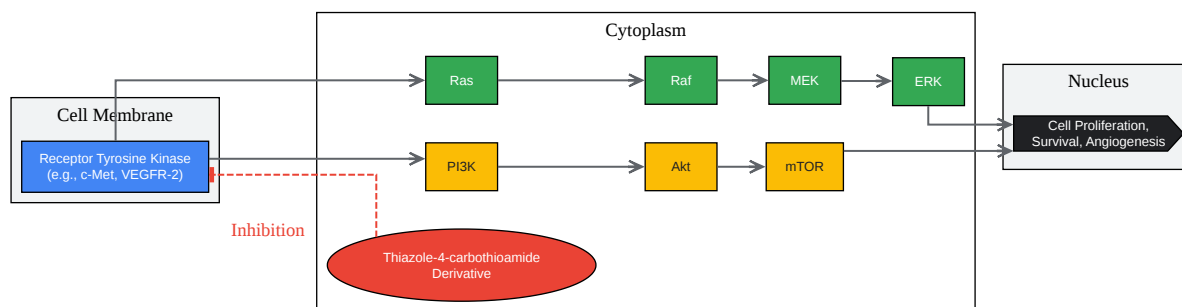
Procedure:

- Compound Preparation:
 - Prepare a stock solution of the **Thiazole-4-carbothioamide** derivative in 100% DMSO.
 - Perform serial dilutions of the stock solution in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
- Assay Setup:
 - Add 5 µL of the diluted test compound to the wells of a 384-well plate.
 - Include control wells:
 - Negative Control (No Inhibition): Add 5 µL of kinase buffer with 1% DMSO.
 - Positive Control (Maximum Inhibition): Add 5 µL of a known potent inhibitor for the target kinase.

- Kinase Reaction:
 - Prepare a kinase/substrate mixture in kinase buffer. The optimal concentrations of the kinase and substrate should be predetermined through titration experiments.
 - Add 10 µL of the kinase/substrate mixture to each well.
 - Prepare an ATP solution in kinase buffer.
 - Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the K_m for the specific kinase.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Signal Detection:
 - After incubation, add 25 µL of the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP present.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each compound concentration using the following formula: $\% \text{ Inhibition} = 100 * (\text{Luminescence_inhibitor} - \text{Luminescence_max_inhibition}) / (\text{Luminescence_no_inhibition} - \text{Luminescence_max_inhibition})$
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the IC_{50} value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

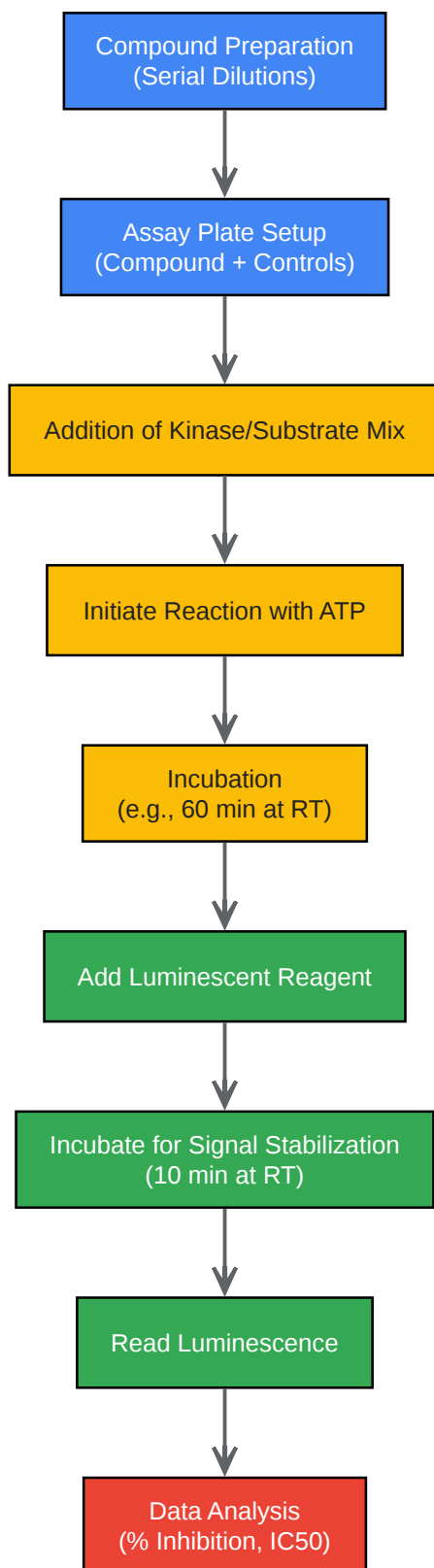
Signaling Pathway Diagram



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Caption: Inhibition of Receptor Tyrosine Kinase signaling by **Thiazole-4-carbothioamide** derivatives.

Experimental Workflow Diagram



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Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

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